Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
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Overview
Description
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps. The process typically starts with the preparation of the core naphthyridine structure, followed by the introduction of the phenyl and indole groups. The final step involves the formation of the hydrazide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-methylphenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-bromophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .
Properties
CAS No. |
136603-23-1 |
---|---|
Molecular Formula |
C38H27ClN6O4 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
N-[1-[(4-chloroanilino)methyl]-2-hydroxyindol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C38H27ClN6O4/c39-27-14-16-28(17-15-27)41-23-45-32-11-5-4-10-30(32)35(38(45)48)44-43-33(46)22-49-29-18-12-25(13-19-29)36(47)31-21-26-9-6-20-40-37(26)42-34(31)24-7-2-1-3-8-24/h1-21,41,48H,22-23H2 |
InChI Key |
YFWIEIXLNRAHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)N=NC5=C(N(C6=CC=CC=C65)CNC7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
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